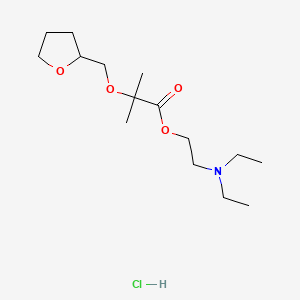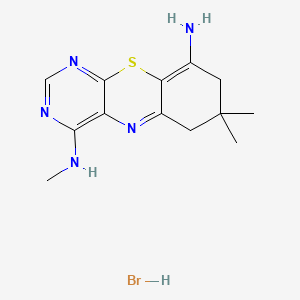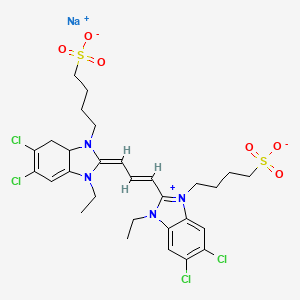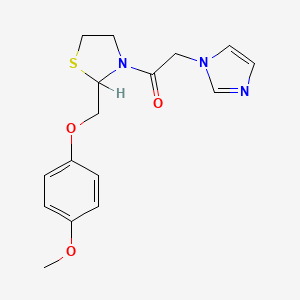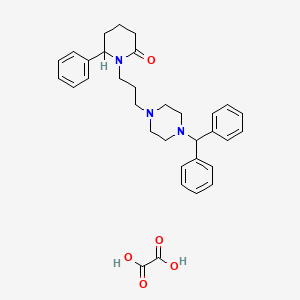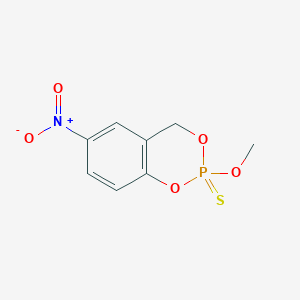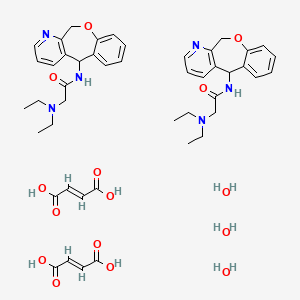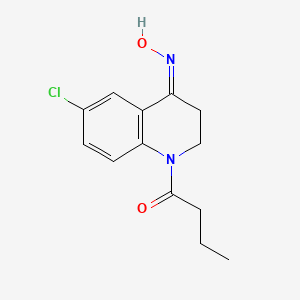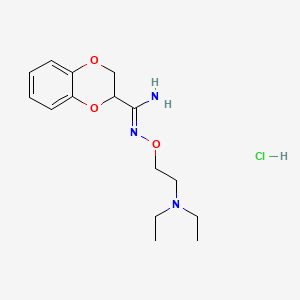
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxin ring system, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include boron hydrides for reduction and methanesulfonic acid for cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzodioxin ring or the carboximidamide moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and related heterocyclic compounds such as:
- 2,3-Dihydroindole derivatives
- 2-chloromelatonin
- Indole-3-acetic acid
Uniqueness
What sets 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
147017-70-7 |
|---|---|
Molecular Formula |
C15H24ClN3O3 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
N'-[2-(diethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O3.ClH/c1-3-18(4-2)9-10-20-17-15(16)14-11-19-12-7-5-6-8-13(12)21-14;/h5-8,14H,3-4,9-11H2,1-2H3,(H2,16,17);1H |
InChI Key |
VGCYSQHQVXVFFM-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CCO/N=C(/C1COC2=CC=CC=C2O1)\N.Cl |
Canonical SMILES |
CCN(CC)CCON=C(C1COC2=CC=CC=C2O1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


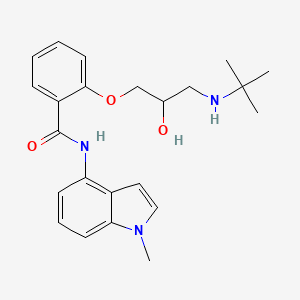

![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)


